(Tetrahydro-thiopyran-4-YL)-acetaldehyde
Overview
Description
“(Tetrahydro-thiopyran-4-yl)-acetic acid” is a chemical compound with the molecular formula C7H12O2S . The CAS Number for this compound is 137103-09-4 .
Molecular Structure Analysis
The molecular weight of “(Tetrahydro-thiopyran-4-yl)-acetic acid” is 160.23400 . The molecular formula is C7H12O2S .Physical and Chemical Properties Analysis
The physical and chemical properties of “(Tetrahydro-thiopyran-4-yl)-acetic acid” are not fully detailed in the sources. The molecular weight is 160.23400 , and the molecular formula is C7H12O2S .Scientific Research Applications
Reductive Amination and Acetal Formation
One significant application involves the use of (Tetrahydro-thiopyran-4-YL)-acetaldehyde in reductive amination processes. Sodium triacetoxyborohydride has been demonstrated as a general reducing agent for the reductive amination of aldehydes and ketones, including cyclic ketones and aliphatic and aromatic aldehydes. This process is pivotal in the synthesis of amines from aldehydes and ketones in the presence of acid-sensitive functional groups such as acetals and ketals, highlighting the compound's utility in creating complex organic molecules with potential applications in pharmaceuticals and chemical synthesis Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures (1996).
Acetaldehyde DNA Adducts and Mutagenic Studies
Furthermore, acetaldehyde, a closely related compound, has been studied extensively for its interactions with DNA, forming stable DNA adducts. These adducts are crucial in understanding the mutagenic and carcinogenic properties of acetaldehyde. Identifying DNA adducts, including interstrand cross-links, provides insights into the biological effects of acetaldehyde exposure, which is relevant to research on genetic mutations and cancer Identification of DNA adducts of acetaldehyde (2000).
Catalysis and Organic Transformations
Another area of application is in catalysis, where compounds like this compound play roles in facilitating chemical reactions. For instance, Pd(II) has been used simultaneously as a Lewis acid and a transition-metal catalyst for the synthesis of cyclic alkenyl ethers from acetylenic aldehydes, showcasing the utility of such compounds in organic synthesis and the development of new catalytic methods Pd(II) acts simultaneously as a Lewis acid and as a transition-metal catalyst: synthesis of cyclic alkenyl ethers from acetylenic aldehydes (2002).
Biochemical Basis for Alcohol Addiction
In biochemical research, the formation of tetrahydropapaveroline from the condensation of dopamine and acetaldehyde suggests a possible biochemical basis for alcohol addiction. This research highlights the complex interactions between biochemical pathways and addictive behaviors, indicating the broad implications of aldehyde chemistry in neuroscience and addiction studies Alcohol, amines, and alkaloids: a possible biochemical basis for alcohol addiction (1970).
Safety and Hazards
Properties
IUPAC Name |
2-(thian-4-yl)acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12OS/c8-4-1-7-2-5-9-6-3-7/h4,7H,1-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHCPADVUMAPJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634779 | |
Record name | (Thian-4-yl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10634779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372159-78-9 | |
Record name | Tetrahydro-2H-thiopyran-4-acetaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=372159-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Thian-4-yl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10634779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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